molecular formula C21H25ClN2O4S B12413234 N-Desmethyl Diltiazem-d3 Hydrochloride

N-Desmethyl Diltiazem-d3 Hydrochloride

Cat. No.: B12413234
M. Wt: 440.0 g/mol
InChI Key: GIYQYIVUHPJUHS-RSHVOGJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Stable Isotope Labeling in Quantitative Analysis and Mechanistic Studies

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.comoup.com This substitution creates a compound that is chemically identical to its unlabeled counterpart but has a greater mass. clearsynth.com This mass difference allows the labeled compound to be distinguished and measured by mass spectrometry (MS), making it an invaluable tool in biomedical research. nih.govacs.org

In quantitative analysis, stable isotope-labeled compounds serve as ideal internal standards. musechem.comnih.gov When added to a biological sample at a known concentration before analysis, they experience the same processing and potential for loss as the unlabeled analyte being measured. oup.com By comparing the MS signal of the labeled standard to the unlabeled analyte, researchers can achieve highly accurate and precise quantification of drugs and their metabolites in complex biological matrices like plasma or urine. musechem.comoup.com

For mechanistic studies, stable isotopes act as tracers to track the metabolic fate of molecules within a biological system. creative-proteomics.comcreative-proteomics.com By introducing a labeled compound, scientists can follow its transformation through various biochemical pathways, identify novel metabolites, and measure metabolic flux—the rate at which metabolites flow through a pathway. nih.govcreative-proteomics.com This provides detailed insights into cellular metabolism, drug disposition (absorption, distribution, metabolism, and excretion - ADME), and the mechanisms underlying disease or drug action. nih.govacs.orgdiagnosticsworldnews.com

Rationale for Deuterium Labeling of Drug Metabolites in Pharmaceutical Research

Deuterium (²H), a stable isotope of hydrogen, is particularly useful in pharmaceutical research. musechem.com Replacing hydrogen with deuterium in a drug or metabolite molecule is a common strategy used to investigate and sometimes modify its metabolic profile. acs.orgresearchgate.net The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.comresearchgate.net This difference can slow down the rate of chemical reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect. musechem.comresearchgate.net

Since many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds, deuterium labeling at specific metabolic sites can enhance the molecule's stability against metabolic degradation. researchgate.netresearchgate.net This increased metabolic stability can be leveraged in research to understand metabolic pathways more clearly. clearsynth.com For pharmaceutical research, deuterium-labeled metabolites are essential as internal standards for quantitative mass spectrometry, allowing for precise measurement of the corresponding unlabeled metabolite in pharmacokinetic and pharmacodynamic studies. musechem.comacs.org

Overview of Diltiazem (B1670644) Metabolism and the Academic Significance of N-Desmethyl Diltiazem as a Major Metabolite

Diltiazem is a calcium channel blocker that undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key enzyme. researchgate.netpfizermedical.comnih.gov The main metabolic pathways for diltiazem are N-demethylation and deacetylation. researchgate.netpfizermedical.com

Table 1: Major Metabolic Pathways of Diltiazem

Metabolic Pathway Key Enzyme(s) Major Metabolite(s)
N-Demethylation CYP3A4 N-Desmethyl Diltiazem
Deacetylation Esterases Desacetyl Diltiazem

Established Research Applications of N-Desmethyl Diltiazem-d3 Hydrochloride as an Internal Standard and Research Tool

This compound is the deuterium-labeled form of the major diltiazem metabolite, N-desmethyl diltiazem. scbt.comlgcstandards.com The "d3" indicates that three hydrogen atoms in the N-methyl group have been replaced with deuterium atoms. This specific labeling makes it an ideal tool for bioanalytical studies.

The primary and most established application of this compound is as an internal standard for the quantitative determination of unlabeled N-desmethyl diltiazem in biological samples using liquid chromatography-mass spectrometry (LC-MS). acs.org Its chemical behavior is virtually identical to the unlabeled metabolite, ensuring it co-elutes and ionizes similarly during analysis. However, its slightly higher mass allows the mass spectrometer to detect it as a distinct entity. oup.com This allows researchers to accurately quantify the levels of N-desmethyl diltiazem, which is essential for pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion of diltiazem. nih.gov The use of such a stable isotope-labeled standard is considered the gold standard for quantitative bioanalysis due to its precision and reliability. diagnosticsworldnews.com

Table 2: Properties of this compound

Property Value
Chemical Formula C₂₁H₂₂D₃ClN₂O₄S
Molecular Weight ~439.97 g/mol
Application Internal standard for quantitative analysis

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

440.0 g/mol

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[2-(trideuteriomethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride

InChI

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1/i2D3;

InChI Key

GIYQYIVUHPJUHS-RSHVOGJVSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for N Desmethyl Diltiazem D3 Hydrochloride

Precursor Compounds and Synthetic Routes for Diltiazem (B1670644) Metabolite Analogs

The synthesis of isotopically labeled diltiazem metabolites like N-Desmethyl Diltiazem-d3 originates from the established synthetic pathways of diltiazem and its non-labeled analogs. nih.govdatapdf.com The core structure is a 1,5-benzothiazepine (B1259763) ring. southern.edu Synthetic strategies generally involve the construction of this heterocyclic system, followed by functional group manipulations to introduce the side chain and appropriate substituents.

A common route to diltiazem analogs involves the N-alkylation of the benzothiazepine (B8601423) core. datapdf.com For instance, the synthesis of N-desmethyl diltiazem can be achieved by reacting a suitable benzothiazepinone precursor with a reagent that introduces the N-(methylamino)ethyl side chain. Alternatively, diltiazem itself can be N-demethylated, although this can sometimes lead to a mixture of products, including the N,N-didesmethyl metabolite. researchgate.net

A key intermediate in many syntheses is O-desacetyl diltiazem, which can be subsequently acetylated to yield the final acetate (B1210297) ester functionality. chemicalbook.com The synthesis of various diltiazem metabolites has been described, confirming the feasibility of accessing a range of precursors for isotopic labeling. nih.gov

Interactive Table: Key Precursor Compounds for Diltiazem Analog Synthesis

Compound NameRole in SynthesisReference
(2S,3S)-cis-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneCore benzothiazepine structure, precursor to O-desacetyl diltiazem chemicalbook.com
(2-Chloroethyl)methylamine hydrochlorideAlkylating agent for introducing the side chain datapdf.com
DiltiazemStarting material for N-demethylation reactions researchgate.net
O-Desacetyl DiltiazemIntermediate for final acetylation step chemicalbook.com
N-(N,N-dimethylethanamine)-4-aminophenolStarting material for an alternative synthesis of the diltiazem core southern.edu
3-Mercaptopropionic acidReagent for Michael addition in alternative core synthesis southern.edu

Deuteration Methodologies and Site-Specific Isotopic Incorporation

The introduction of deuterium (B1214612) at the N-methyl position is the critical step in producing N-Desmethyl Diltiazem-d3. This requires site-specific labeling techniques that avoid scrambling the isotope to other positions on the molecule.

Hydrogen-deuterium exchange (HDX) is a common method for isotopic labeling. mdpi.com This can be achieved by exposing a substrate to a deuterium source, typically a deuterated solvent like deuterium oxide (D₂O), under conditions that facilitate the exchange of protons for deuterons. nih.govmdpi.com

For N-Desmethyl Diltiazem-d3, a precursor containing the N-CH₃ group would be subjected to deuterated conditions. The exchange at carbon centers, particularly those adjacent to heteroatoms, can often be catalyzed by acids or bases. mdpi.com Metal catalysts, such as palladium or ruthenium, are also employed to facilitate H-D exchange with D₂O, offering high selectivity and efficiency. mdpi.comnih.gov The reaction conditions, including temperature, pH, and catalyst choice, are optimized to ensure specific deuteration at the N-methyl group without affecting other C-H bonds in the molecule. nih.gov

Catalytic hydrogenation (or deuterogenation) is another powerful technique for introducing deuterium. researchgate.net This method involves the reaction of an unsaturated precursor with deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.gov

To synthesize N-Desmethyl Diltiazem-d3 via this route, a precursor would need to be designed with a functional group that can be reductively converted to the N-trideuteromethyl group. One potential strategy involves the reductive amination of a primary amine precursor (N,N-didesmethyl diltiazem) with deuterated formaldehyde (B43269) (CD₂O) in the presence of a reducing agent, which would install a -CD₂H group, followed by further exchange or an alternative route for the third deuterium. A more direct approach would be the reduction of a suitable iminium ion precursor with a deuterated reducing agent or the use of a pre-formed trideuteromethylating agent (e.g., CD₃I) in an N-alkylation reaction.

Purification Techniques for Achieving High Isotopic Purity

After synthesis and deuteration, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, non-deuterated or partially deuterated species, and other side products. Achieving high isotopic and chemical purity is paramount for its use as an analytical standard. rsc.org

Chromatographic techniques are the primary methods for purification. nih.gov High-Performance Liquid Chromatography (HPLC) is particularly effective for this purpose. researchgate.net A stability-indicating HPLC method can separate diltiazem and its related substances, including metabolites, with high resolution. researchgate.net By scaling this to a preparative HPLC system, N-Desmethyl Diltiazem-d3 can be isolated from impurities. The selection of the column (e.g., C18) and the mobile phase composition is optimized to maximize the separation between the target compound and closely related impurities. researchgate.netajptr.com Thin-Layer Chromatography (TLC) can also be used for monitoring reaction progress and for initial, less demanding purification steps. nih.gov

Analytical Characterization of Isotopic Enrichment and Chemical Identity for Research Standards

The final product must be rigorously characterized to confirm its chemical identity and to quantify the level of isotopic enrichment, ensuring its suitability as a certified reference material. sigmaaldrich.commedchemexpress.com This involves a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to confirm the molecular weight and purity of the compound. ajptr.comnih.gov High-Resolution Mass Spectrometry (HR-MS) is essential for evaluating isotopic enrichment. rsc.orgresearchgate.net By analyzing the mass spectrum, the mass shift corresponding to the incorporation of three deuterium atoms (+3 Da compared to the non-labeled analog) is confirmed. The relative intensities of the ion signals for the d0, d1, d2, and d3 species are used to calculate the percentage of isotopic enrichment, which should ideally be very high (e.g., >98%) for a reliable internal standard. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural confirmation and identifies the precise location of the deuterium labels. rsc.org

¹H NMR (Proton NMR): In the spectrum of N-Desmethyl Diltiazem-d3, the signal corresponding to the N-methyl protons should be absent or significantly diminished, confirming successful deuteration at that site.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signal, confirming its presence at the expected chemical shift for the N-methyl group.

¹³C NMR (Carbon NMR): The carbon signal for the N-methyl group will show a characteristic splitting pattern due to coupling with deuterium (a triplet for a -CD₃ group), further confirming the location of the label.

Interactive Table: Analytical Techniques for Characterization

TechniquePurposeKey FindingsReference
LC-MS/MSIdentity Confirmation & QuantificationConfirms molecular weight and retention time. ajptr.comnih.gov
HR-MSIsotopic Enrichment AnalysisDetermines the ratio of d3-labeled compound to residual d0, d1, and d2 species, allowing calculation of isotopic purity. rsc.orgresearchgate.net
¹H NMRSite-Specific Labeling ConfirmationAbsence of the N-methyl proton signal. rsc.org
²H NMRDirect Detection of IsotopePresence of a signal at the chemical shift corresponding to the N-methyl position. rsc.org
¹³C NMRStructural Integrity & Label LocationConfirms the overall carbon skeleton and shows a triplet for the deuterated N-methyl carbon. rsc.org

Advanced Analytical Methodologies Utilizing N Desmethyl Diltiazem D3 Hydrochloride

Fundamental Principles of Internal Standard Application in Quantitative Bioanalysis

An internal standard is a compound of known concentration that is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. biopharmaservices.comnebiolab.com The fundamental principle is that the IS should behave similarly to the analyte of interest throughout the entire analytical workflow, including extraction, chromatographic separation, and detection. scioninstruments.comnebiolab.com By tracking the IS, it is possible to normalize for variations that may occur due to sample loss during extraction, inconsistencies in injection volume, or fluctuations in the mass spectrometer's response. wuxiapptec.comscioninstruments.com Quantification is not based on the absolute signal of the analyte, but rather on the ratio of the analyte's signal to the signal of the internal standard. scioninstruments.comwikipedia.org This ratio is what is plotted against the analyte concentration to create a calibration curve. wikipedia.org

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as N-Desmethyl Diltiazem-d3 Hydrochloride for the quantification of N-Desmethyl Diltiazem (B1670644). wuxiapptec.comscispace.com SIL internal standards have nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they co-elute chromatographically and experience the same degree of ionization efficiency or suppression in the mass spectrometer's ion source. wuxiapptec.comscispace.com This close similarity allows the SIL-IS to provide the most accurate compensation for variations, particularly the unpredictable matrix effects that can suppress or enhance analyte ionization. wuxiapptec.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for N-Desmethyl Diltiazem-d3

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drug metabolites like N-Desmethyl Diltiazem due to its high selectivity, sensitivity, and specificity. resolian.comnih.gov The development of a robust LC-MS/MS method is a meticulous process involving the optimization of numerous parameters to ensure reliable data. cuni.cz Using this compound as an internal standard is integral to this process.

Optimization of Chromatographic Separation Parameters (e.g., Column Chemistry, Mobile Phase Composition, Flow Rate)

The goal of chromatographic separation is to resolve the analyte of interest from other matrix components, which is crucial for minimizing interference and ensuring accurate quantification. The selection and optimization of several key parameters are critical for achieving a good separation.

Column Chemistry: Reversed-phase columns are commonly employed for the analysis of diltiazem and its metabolites. C18 columns are a frequent choice due to their hydrophobic stationary phase, which effectively retains the analytes. nih.govajptr.com For instance, successful separations have been achieved using columns such as the Luna 5 µ, C18 (100×4.60 mm) and the ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm). nih.govajptr.com In some methods, a C8 column has also been utilized. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous solution, often with additives to improve peak shape and ionization efficiency. Common organic solvents include acetonitrile (B52724) and methanol. ajptr.comnih.gov The aqueous portion is often acidified with formic acid (e.g., 0.1% formic acid) or contains a buffer like ammonium (B1175870) acetate (B1210297) (e.g., 10 mM) to control the pH and facilitate the formation of protonated molecules in the ion source. nih.govajptr.com A typical mobile phase composition might be a gradient or isocratic elution using a mix like Acetonitrile: 0.1% formic acid (85:15 v/v). ajptr.com

Flow Rate: The flow rate of the mobile phase through the column affects both the separation efficiency and the total run time. Flow rates are optimized to provide sharp, symmetrical peaks in a reasonable timeframe. Reported methods for diltiazem metabolites have used flow rates such as 0.2 mL/min and 0.5 mL/min. nih.govajptr.com

Below is a table summarizing typical chromatographic parameters used in the analysis of N-Desmethyl Diltiazem.

Table 1: Example Chromatographic Separation Parameters

Parameter Example 1 Example 2
Column Luna 5 µ, C18, 100×4.60 mm ajptr.com ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm nih.gov
Mobile Phase Acetonitrile: 0.1% Formic Acid (85:15 v/v) ajptr.com 10 mM Ammonium Acetate : Acetonitrile (25:75, v/v) nih.gov
Flow Rate 0.5 mL/min ajptr.com 0.2 mL/min nih.gov
Column Temp 50 ± 5 °C ajptr.com Not Specified
Total Run Time ~2.0 minutes ajptr.com 2.0 minutes nih.gov

Selection and Optimization of Mass Spectrometric Detection Modes and Ionization Techniques (e.g., Multiple Reaction Monitoring, Electrospray Ionization)

The mass spectrometer provides the high degree of selectivity and sensitivity needed for bioanalysis. The choice of ionization technique and detection mode is paramount.

Ionization Technique: For polar and ionizable compounds like diltiazem and its metabolites, Electrospray Ionization (ESI) is the most common and effective technique. nih.govajptr.com It is typically operated in positive ion mode ([M+H]⁺) to achieve high sensitivity for these nitrogen-containing compounds. ajptr.comchromatographyonline.com Atmospheric Pressure Chemical Ionization (APCI) is another option, generally suited for less polar compounds. nih.govchromatographyonline.com

Detection Mode: The gold standard for quantification in complex matrices is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). nih.govnih.govwikipedia.org This tandem mass spectrometry (MS/MS) technique offers superior specificity by monitoring a specific fragmentation reaction for the analyte. In MRM, a precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. wikipedia.org This process effectively filters out background noise. For N-Desmethyl Diltiazem, a specific precursor-to-product ion transition of m/z 401.00 → 150.10 has been utilized. ajptr.com The corresponding deuterated internal standard, N-Desmethyl Diltiazem-d3, would have a distinct mass transition that is monitored simultaneously.

Table 2: Example Mass Spectrometric Parameters for N-Desmethyl Diltiazem

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive nih.govajptr.com
Detection Mode Multiple Reaction Monitoring (MRM) nih.govajptr.com
Precursor Ion (Q1) m/z 401.00 ajptr.com
Product Ion (Q3) m/z 150.10 ajptr.com
Ion Spray Voltage 5500 V ajptr.com
Temperature 400 °C ajptr.com
Dwell Time 200 msec ajptr.com

Strategies for Enhancing Selectivity and Sensitivity in Complex Research Matrices (e.g., In Vitro Cell Culture Media, Microsomal Preparations)

Complex biological matrices contain numerous endogenous components (salts, lipids, proteins) that can interfere with the analysis, a phenomenon known as the matrix effect. researchgate.netrsc.org This can lead to ion suppression or enhancement, compromising data quality. Several strategies are employed to mitigate these effects and improve selectivity and sensitivity.

Efficient Sample Preparation: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Common techniques include liquid-liquid extraction (LLE), where the analyte is partitioned into an immiscible organic solvent (e.g., methyl-t-butyl ether), and solid-phase extraction (SPE), which uses a sorbent-packed cartridge (e.g., C18) to retain the analyte while interferences are washed away. nih.govnih.govadmescope.com

Chromatographic Resolution: Optimizing the chromatographic method, as discussed in 3.2.1, is crucial. By achieving baseline separation of the analyte from co-eluting matrix components, the risk of ion suppression at the analyte's retention time is significantly reduced. rsc.org

Use of a Stable Isotope-Labeled Internal Standard: As this compound co-elutes with the analyte and experiences the same matrix effects, it provides the most effective means of compensation, ensuring that the analyte-to-IS ratio remains constant even if the absolute signal intensity fluctuates. wuxiapptec.comscispace.com

Instrumental Optimization: Fine-tuning mass spectrometer parameters, such as spray voltage and gas flows, can help stabilize the ionization process and improve signal-to-noise ratios. chromatographyonline.com Advanced techniques like two-dimensional liquid chromatography can also be used to provide an extra level of separation for extremely complex samples. nih.gov

Calibration Curve Construction and Quantitative Data Analysis in Research Contexts

Quantitative analysis relies on establishing a relationship between the instrument's response and the concentration of the analyte. airbyte.comgradcoach.com This is achieved by constructing a calibration curve.

A series of calibration standards are prepared by spiking a blank matrix (identical to the study samples) with known concentrations of N-Desmethyl Diltiazem, covering the expected concentration range of the unknown samples. ajptr.com A fixed amount of the internal standard, this compound, is added to each standard. wikipedia.org

The standards are then processed and analyzed by LC-MS/MS. For each concentration level, the peak area of the analyte (N-Desmethyl Diltiazem) and the peak area of the internal standard (N-Desmethyl Diltiazem-d3) are measured. A ratio of the analyte peak area to the IS peak area is calculated. scioninstruments.com

A calibration curve is then generated by plotting this peak area ratio (y-axis) against the corresponding analyte concentration (x-axis). A linear regression analysis is applied to fit a line to the data points. ajptr.comut.ee Often, a weighting factor, such as 1/x or 1/x², is used to improve the accuracy of the curve at the lower concentration levels. ajptr.com The resulting equation of the line (y = mx + c) and the correlation coefficient (r²), which should be close to 1.00, define the calibration model. ajptr.com Once the curve is established and validated, the concentrations of N-Desmethyl Diltiazem in the unknown research samples can be calculated by measuring their analyte/IS peak area ratios and interpolating the concentration from this calibration curve. wikipedia.org For N-Desmethyl Diltiazem, calibration curves have been shown to be linear over ranges such as 0.303 to 303.274 ng/mL with a correlation coefficient (r²) of ≥ 0.9958. ajptr.com

Method Performance Assessment Parameters (e.g., Precision, Accuracy, Linearity, Recovery)

Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate that it is reliable and fit for its intended purpose. resolian.comresearchgate.net Key performance parameters are assessed using quality control (QC) samples prepared at multiple concentration levels (low, medium, and high). researchgate.net

Precision: This parameter measures the degree of agreement among a series of measurements from multiple sampling of the same homogeneous sample. ut.eeresolian.com It reflects the random error of the method and is typically expressed as the relative standard deviation (%RSD). For N-Desmethyl Diltiazem, methods have demonstrated precision with %RSD values between 2.54% and 6.90%. ajptr.com

Accuracy: This assesses the closeness of the mean measured concentration to the true or nominal concentration. ut.eeresolian.com It reflects the systematic error of the method and is expressed as the percent difference from the nominal value (% bias) or as a percentage of the nominal value. For N-Desmethyl Diltiazem, accuracy has been reported to be between 95.51% and 104.54% of the nominal concentration. ajptr.com

Linearity: As described in section 3.3, this demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. ut.ee A high correlation coefficient (r² ≥ 0.99) is typically required. ajptr.com

Recovery: This parameter evaluates the efficiency of the extraction procedure by comparing the amount of analyte in a processed sample to the amount in an un-processed standard containing the same concentration. resolian.com It ensures that the sample preparation step is consistent and effective. For N-desmethyldiltiazem, extraction recovery has been reported at 76.0%. nih.gov

The general acceptance criteria for bioanalytical methods typically require both precision (%RSD) and accuracy (% bias) to be within ±15% (or ±20% at the lower limit of quantification). youtube.com

Table 3: Example Method Performance Assessment Data for N-Desmethyl Diltiazem

Parameter Reported Value Typical Acceptance Criteria
Precision (%RSD) 2.54 - 6.90% ajptr.com ≤ 15% youtube.com
Accuracy (% Nominal) 95.51 - 104.54% ajptr.com 85 - 115% youtube.com
Linearity (r²) ≥ 0.9958 ajptr.com ≥ 0.99 ajptr.com
Extraction Recovery 76.0% nih.gov Consistent and reproducible

Sample Preparation Techniques Employing N-Desmethyl Diltiazem-d3 as an Internal Standard (e.g., Solid-Phase Extraction, Electromembrane Extraction)

In the quantitative analysis of pharmaceuticals and their metabolites from complex biological matrices, meticulous sample preparation is paramount to ensure accuracy, precision, and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development. aptochem.com This deuterated analog of the primary metabolite of Diltiazem, N-Desmethyl Diltiazem, shares near-identical physicochemical properties with the analyte of interest. clearsynth.comlgcstandards.com This ensures that it behaves similarly during extraction and analysis, effectively compensating for any analyte loss during sample processing and variability in instrument response. aptochem.com Two advanced sample preparation techniques where this compound serves as an invaluable internal standard are Solid-Phase Extraction (SPE) and Electromembrane Extraction (EME).

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely utilized technique for the purification and concentration of analytes from complex mixtures like plasma and urine. The methodology leverages the partitioning of solutes between a liquid phase (the sample matrix) and a solid stationary phase. In the context of analyzing Diltiazem and its metabolites, SPE is frequently employed to remove endogenous interferences prior to chromatographic analysis. nih.govnih.gov

When using N-Desmethyl Diltiazem-d3 as an internal standard, a known amount is spiked into the biological sample before the extraction process begins. The sample is then loaded onto an SPE cartridge, which contains a sorbent material that retains the analytes of interest. Subsequent washing steps remove interfering compounds, and finally, the analytes, along with the internal standard, are eluted with a suitable solvent. Because the deuterated internal standard and the native analyte exhibit nearly identical extraction efficiencies, the ratio of their peak areas in the final analysis remains constant, even if there is incomplete recovery. This allows for precise quantification of the analyte. aptochem.com

Research has demonstrated the successful application of SPE in the analysis of Diltiazem and its metabolites from human plasma. nih.govresearchgate.net While some studies have used other internal standards, the principles are directly applicable to the use of N-Desmethyl Diltiazem-d3. For instance, a common approach involves using a C18 or a cyanopropyl silica (B1680970) cartridge. nih.govnih.gov

Table 1: Illustrative Parameters for Solid-Phase Extraction of Diltiazem Metabolites using a Deuterated Internal Standard

ParameterConditionRationale
Internal Standard This compoundCompensates for analyte loss and matrix effects. aptochem.com
Sample Matrix Human PlasmaCommon biological fluid for pharmacokinetic studies. nih.gov
SPE Sorbent C18 (Reversed-Phase)Effectively retains lipophilic compounds like Diltiazem and its metabolites. nih.gov
Conditioning Solvent Methanol, followed by Water/BufferPrepares the sorbent for sample loading. nih.gov
Loading Volume 1 mLA standard volume for plasma analysis. nih.govnih.gov
Wash Solvent Water/Methanol mixtureRemoves polar interferences without eluting the analytes.
Elution Solvent Methanol or AcetonitrileDisrupts the interaction between the analytes and the sorbent, allowing for their collection. nih.gov
Analysis Technique LC-MS/MSProvides high sensitivity and selectivity for quantification. nih.gov

Electromembrane Extraction (EME)

Electromembrane Extraction is a miniaturized sample preparation technique that utilizes an electric field to drive charged analytes from a sample solution, through a supported liquid membrane (SLM), and into an acceptor solution. This method offers high selectivity and enrichment factors, making it particularly suitable for the analysis of trace levels of drugs and metabolites in complex biological fluids.

In a typical EME setup for the analysis of Diltiazem and its metabolites, the sample solution (donor phase) containing the analytes and the spiked N-Desmethyl Diltiazem-d3 internal standard is placed in one compartment. The acceptor solution is placed in another compartment, separated by a porous polypropylene (B1209903) membrane impregnated with an organic solvent (the SLM). By applying a voltage across the membrane, the protonated forms of Diltiazem, N-Desmethyl Diltiazem, and N-Desmethyl Diltiazem-d3 migrate from the donor phase, through the SLM, and into the acceptor phase.

A study on the electromembrane extraction of Diltiazem and its metabolites from cell culture media demonstrated the effectiveness of this technique. nih.gov The use of an internal standard like N-Desmethyl Diltiazem-d3 is crucial to account for variations in extraction efficiency and potential matrix effects, ensuring accurate quantification of metabolite formation, such as the conversion of Diltiazem to N-Desmethyl Diltiazem by CYP3A4 enzymes. nih.gov

Table 2: Representative Conditions for Electromembrane Extraction of Diltiazem Metabolites

ParameterConditionRationale
Internal Standard This compoundEnsures accurate quantification by correcting for extraction variability. aptochem.com
Sample Matrix Cell Culture Media, PlasmaApplicable to various biological matrices. nih.gov
Supported Liquid Membrane (SLM) Solvent 2-Nitrophenyl octyl ether (NPOE)Provides a suitable environment for the transport of protonated analytes.
Donor Phase Sample adjusted to an acidic pHEnsures the analytes are in their charged, extractable form.
Acceptor Phase Acidic solution (e.g., 10 mM formic acid)Traps the analytes in their charged form and is compatible with LC-MS analysis.
Applied Voltage 50-100 VProvides the driving force for the migration of analytes across the membrane.
Extraction Time 5-15 minutesAllows for sufficient enrichment of the analytes in the acceptor phase.
Analysis Technique LC-MS/MSEnables sensitive and specific detection of the extracted compounds. nih.gov

The integration of this compound as an internal standard in both Solid-Phase Extraction and Electromembrane Extraction methodologies significantly enhances the reliability and accuracy of quantitative bioanalysis. Its use allows researchers to confidently determine the concentrations of Diltiazem's metabolites in complex biological samples, which is essential for pharmacokinetic and metabolic studies.

Role of N Desmethyl Diltiazem D3 in Mechanistic Drug Metabolism Research

Elucidation of Diltiazem (B1670644) N-Demethylation Pathways Using Labeled Tracers

The use of stable isotope-labeled compounds like N-Desmethyl Diltiazem-d3 Hydrochloride is fundamental for elucidating drug metabolic pathways. In the context of diltiazem, N-demethylation is a major biotransformation route. researchgate.netdrugbank.com By incorporating a deuterated tracer, researchers can precisely track the formation of the N-desmethyl metabolite from the parent drug. This technique allows for the differentiation of the newly formed metabolite from any endogenous compounds or pre-existing metabolites, ensuring that the metabolic pathway is accurately mapped.

Investigation of Specific Cytochrome P450 Isoenzymes Involved in Metabolite Formation

In vitro systems are essential for identifying the specific enzymes responsible for a drug's metabolism. The formation of N-desmethyl diltiazem from diltiazem is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov Research using human liver microsomes and cDNA-expressed CYP enzymes has pinpointed CYP3A4 as the principal enzyme involved in diltiazem N-demethylation. nih.govnih.gov

Studies have demonstrated high correlations between diltiazem N-demethylation activity and other known CYP3A activities. nih.gov Furthermore, experiments with specific chemical inhibitors of CYP enzymes, such as ketoconazole (B1673606) and troleandomycin (B1681591) (CYP3A4 inhibitors), significantly decrease the formation of N-desmethyl diltiazem, while inhibitors of other CYPs like CYP2C and CYP2D6 have little to no effect on this specific pathway. nih.gov While CYP3A4 is dominant, other isoenzymes such as CYP2C8 and CYP2C9 have been shown to have minor activity in forming N-desmethyl diltiazem. nih.gov The polymorphic enzyme CYP2D6 is primarily involved in the O-demethylation of diltiazem, not N-demethylation. researchgate.netclinpgx.orgnih.gov The use of this compound as an internal standard in these assays allows for precise quantification of the metabolite formed by each specific isoenzyme.

Enzyme FamilySpecific IsoenzymeRole in Diltiazem N-Demethylation
Cytochrome P450 CYP3A4Primary enzyme responsible for N-demethylation. drugbank.comnih.govnih.gov
CYP3A5Contributes to N-demethylation. researchgate.net
CYP3A7Involved in fetal liver metabolism.
CYP2D6Primarily mediates O-demethylation, not N-demethylation. researchgate.netclinpgx.orgdrugbank.com
CYP2C8 / CYP2C9Minor contribution to N-demethylation. nih.gov

This table summarizes the involvement of various CYP isoenzymes in the metabolism of diltiazem.

Studies on Metabolite Formation Kinetics in Defined In Vitro Models

Defined in vitro models, such as human hepatic microsomes, provide a controlled environment to study the kinetics of metabolite formation. For the N-demethylation of diltiazem, kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined. In human liver microsomes, the mean Km for diltiazem N-demethylation was found to be approximately 53 µM. nih.gov In a more purified system using expressed CYP3A4 co-expressed with cytochrome b5, the Km was determined to be 16 µM. nih.gov This data indicates a high affinity of the CYP3A4 enzyme for diltiazem. Such kinetic studies rely on precise analytical methods where this compound would be used as an internal standard to ensure the accuracy of the results. nih.govnih.gov

In Vitro SystemKinetic Parameter (Km) for Diltiazem N-demethylation
Human Liver Microsomes53 µM nih.gov
Expressed CYP3A4 (+b5)16 µM nih.gov

This table presents the Michaelis-Menten constant (Km) for diltiazem N-demethylation in different in vitro systems.

Examination of Metabolite-Mediated Enzyme Inhibition and Induction

Metabolites of a drug can sometimes inhibit or induce the very enzymes that are responsible for their formation or the metabolism of other drugs. Diltiazem and its N-demethylated metabolites have been shown to be inhibitors of CYP3A4. nih.govnih.gov In fact, the N-desmethyl and N,N-didesmethyl metabolites are significantly more potent inhibitors of CYP3A4 than the parent drug, diltiazem. nih.gov

One key finding is that diltiazem acts as a mechanism-based inhibitor of CYP3A4, where inhibition is due to the formation of a metabolite intermediate complex (MIC) that inactivates the enzyme. nih.gov This inhibition is time- and concentration-dependent. nih.gov Studies have shown that N-desmethyl diltiazem is a potent competitive inhibitor of CYP3A4, which can lead to nonlinear drug accumulation and potential drug-drug interactions during chronic therapy as the metabolite accumulates. nih.govnih.gov Enzyme induction, the process of increasing the amount of metabolizing enzymes, is another important consideration in drug metabolism, though inhibition is the more prominent interaction noted for diltiazem and its metabolites. focusontoxpath.comlongdom.org The use of this compound in these research models helps to accurately quantify the inhibitory metabolite and characterize its kinetic parameters of inhibition (Ki).

CompoundType of InhibitionTarget EnzymeInhibition Potency (IC50 / Ki)
DiltiazemMechanism-Based / CompetitiveCYP3A4IC50 = 120 µM; Ki = 80.7 µM nih.govdtic.mil
N-Desmethyl DiltiazemCompetitiveCYP3A4IC50 = 11 µM; Ki ≈ 2 µM nih.gov
N,N-Didesmethyl DiltiazemCompetitiveCYP3A4IC50 = 0.6 µM; Ki ≈ 0.1 µM nih.gov

This table details the inhibitory effects of diltiazem and its metabolites on CYP3A4.

Pharmacological and Biochemical Considerations of N Desmethyl Diltiazem Non Deuterated in Research

Receptor Binding Affinity Studies of N-Desmethyl Diltiazem (B1670644) in Isolated Biological Tissues (e.g., Rat Cerebral Cortex Homogenates)

N-Desmethyl Diltiazem has been shown to interact with calcium channel antagonist binding sites. Research on its binding affinity in isolated rat cerebral cortex homogenates has demonstrated its capacity to bind to these sites. Specifically, studies have determined its half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 value for N-Desmethyl Diltiazem in displacing radiolabeled ligands from binding sites in rat cerebral cortex homogenates has been reported, indicating its activity at the receptor level. One study identified an IC50 value of 323 nM for N-Desmethyl Diltiazem's binding to these isolated tissues.

In Vitro Studies on Myogenic and Vascular Smooth Muscle Activity

The pharmacological activity of N-Desmethyl Diltiazem extends to its effects on muscle tissue. In vitro studies on isolated rat portal veins have been conducted to assess its impact on myogenic and vascular smooth muscle activity. These investigations have revealed that N-Desmethyl Diltiazem can inhibit spontaneous contractions in vascular smooth muscle. The potency of this inhibitory action has been quantified, with a reported IC50 value of 489 nM for the inhibition of spontaneous contractions in isolated rat portal veins. This demonstrates that the metabolite retains the vasodilatory properties of the parent compound, Diltiazem, by acting on vascular smooth muscle.

Comparative Analysis of In Vitro Potency with Parent Diltiazem and Other Metabolites

Diltiazem itself is the most potent, with an IC50 of 0.98 µM. nih.gov Its metabolites, while still active, exhibit lower potency. For instance, Desacetyl diltiazem, another major metabolite, is reported to have approximately 25-50% of the pharmacological activity of Diltiazem. drugbank.com A comparative study quantified the vasorelaxant effects of eight different metabolites, establishing the following order of potency based on their IC50 values:

Diltiazem > Metabolite 17 (N-monodesmethyl-diltiazem) > Metabolite 23 (Desacetyl-diltiazem) > and so on for other metabolites. nih.gov Specifically, the IC50 for N-monodesmethyl-diltiazem was found to be 2.46 µM, and for desacetyl-diltiazem, it was 3.27 µM. nih.gov This indicates that while N-Desmethyl Diltiazem is a pharmacologically active metabolite, its potency as a calcium antagonist is less than that of the parent drug, Diltiazem. nih.gov

Interactive Data Table: Comparative Potency of Diltiazem and Metabolites

CompoundIC50 (µM) on Hamster Aorta nih.gov
Diltiazem0.98
N-monodesmethyl-diltiazem (Metabolite 17)2.46
Desacetyl-diltiazem (Metabolite 23)3.27
Metabolite 2620.2
Metabolite 2240.4
Metabolite 2545.5
Metabolite 21112.2
Metabolite 24126.7

Research on the Environmental Occurrence and Fate of N-Desmethyl Diltiazem (e.g., Freshwater Contamination)

The widespread use of Diltiazem has led to the presence of its metabolites, including N-Desmethyl Diltiazem, in the environment. Due to incomplete removal during wastewater treatment processes, these compounds can be released into aquatic ecosystems. Research has confirmed that N-Desmethyl Diltiazem has been found as a contaminant in freshwater systems. The occurrence of such pharmacologically active substances in the environment is a subject of ongoing research to understand their potential ecological impact.

Future Directions and Emerging Research Avenues for Stable Isotope Labeled Diltiazem Metabolites

Development of Novel Deuterated Analogs for Comprehensive Metabolite Profiling

The strategic incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, is a powerful tool in medicinal chemistry and drug metabolism studies. nih.govyoutube.com The primary benefit of this approach stems from the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes like the cytochrome P450 family. youtube.com

By selectively replacing hydrogen atoms with deuterium at sites known to be metabolically vulnerable ("soft spots"), researchers can modulate a drug's metabolic profile. nih.gov This can lead to several advantageous outcomes for metabolite profiling:

Improved Pharmacokinetics : Deuteration can reduce the rate of metabolism, potentially improving the pharmacokinetic properties of a compound. nih.gov

Metabolic Shunting : Slowing metabolism at one site can divert the compound to alternative biotransformation pathways. nih.gov This phenomenon, known as metabolic switching or shunting, is particularly valuable for comprehensive metabolite profiling as it can lead to the formation and identification of previously unobserved or minor metabolites.

Enhanced Selectivity : In some cases, deuteration can prevent the formation of metabolites that have undesirable properties, such as reduced selectivity for their intended target. nih.gov For instance, the approved drug deucravacitinib (B606291) utilizes deuterium to prevent N-dealkylation, thus avoiding the formation of a less selective metabolite. nih.gov

The development of novel deuterated analogs of diltiazem (B1670644) and its metabolites, including N-desmethyl diltiazem, allows for a more complete map of its metabolic fate. By using these analogs as tracers, researchers can uncover the full spectrum of metabolic pathways, providing a deeper understanding of the drug's disposition in biological systems.

StrategyMechanismApplication in Metabolite ProfilingExample
Site-Specific DeuterationKinetic Isotope Effect slows C-H bond cleavage at metabolic "soft spots". youtube.comReduces formation of primary metabolites, allowing for the detection of minor or secondary metabolic pathways.Deuterating the N-methyl group in Diltiazem to study alternative demethylation or oxidation pathways.
Metabolic Switching/ShuntingSlowing one metabolic pathway redirects the drug to other biotransformation routes. nih.govUncovers novel or less common metabolites, providing a more complete metabolic map.Deuteration of a primary site might increase metabolism at an aromatic ring, revealing new hydroxylated species.
Uniform LabelingIncorporating multiple deuterium atoms into the molecule.Creates a significant mass shift, making the drug and its metabolites easier to distinguish from endogenous compounds in mass spectrometry.A d7-labeled Diltiazem analog used as an internal standard for quantification.

Advancements in Micro-Scale and High-Throughput Analytical Techniques for Labeled Metabolites in Complex Biological Samples

The identification and quantification of labeled metabolites in complex biological matrices like blood, urine, and tissue extracts present a significant analytical challenge. scilit.com However, recent and ongoing advancements in analytical platforms, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have revolutionized metabolomic analysis. bohrium.com

No single analytical platform can detect all metabolites in a sample due to their chemical diversity. scilit.com Therefore, the use of integrated or hyphenated techniques is crucial. bohrium.com Modern analytical approaches offer high sensitivity, specificity, and throughput, enabling the comprehensive profiling of metabolites.

Key advancements include:

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a cornerstone of metabolomics. Advances in ultra-high-performance liquid chromatography (UPLC) provide superior separation, while high-resolution mass spectrometers (HRMS), such as time-of-flight (TOF) and Orbitrap analyzers, offer exceptional mass accuracy. nih.gov This allows for the confident identification of metabolites based on their exact mass and isotopic patterns, which is critical for distinguishing deuterated from non-deuterated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is highly effective for analyzing volatile and thermally stable compounds. nih.gov Comprehensive GC (GCxGC) techniques further enhance separation power for extremely complex samples. nih.gov

High-Throughput Screening : The automation of sample preparation and data analysis, combined with the speed of modern analytical instruments, facilitates the high-throughput analysis of thousands of samples, which is essential for large-scale metabolomics studies. bohrium.com

Micro-Scale Sampling : Techniques are being developed to work with increasingly smaller sample volumes, which is crucial when dealing with precious biological samples like those from organoid cultures or micro-dosing studies.

These technologies enable both targeted and untargeted metabolomics. bohrium.com In a targeted approach, known metabolites like N-Desmethyl Diltiazem-d3 are quantified. In an untargeted approach, the technology is used to search for all detectable metabolites, which is ideal for discovering novel metabolic pathways highlighted by the use of deuterated analogs. umn.edu

TechniquePrincipleAdvantage for Labeled Metabolite Analysis
UPLC-HRMS (e.g., TOF, Orbitrap)Combines high-resolution liquid chromatography separation with high-accuracy mass detection. nih.govExcellent for separating complex mixtures and confidently identifying labeled metabolites by their precise mass and isotopic signature.
GCxGC-MSUses two different GC columns to provide comprehensive two-dimensional separation before mass analysis. nih.govOffers unparalleled separation for complex volatile samples, resolving co-eluting peaks that would be missed by conventional GC-MS.
NMR SpectroscopyMeasures the magnetic properties of atomic nuclei, providing detailed structural information. bohrium.comNon-destructive and highly quantitative; can identify the exact position of the deuterium label within the molecule. However, it has lower sensitivity than MS. bohrium.com
Automated Sample Prep & Data AnalysisRobotic systems for sample handling and advanced software for data processing.Increases throughput, reduces human error, and allows for the analysis of large datasets generated in metabolomics studies. nih.gov

Integration of Deuterated Standards in Advanced In Vitro and Ex Vivo Organoid and Organ-on-Chip Models for Mechanistic Insights

Traditional 2D cell cultures and animal models often fail to accurately predict human drug metabolism and toxicity. nih.gov In recent years, three-dimensional (3D) models such as organoids and organ-on-a-chip (OOC) systems have emerged as powerful tools that more closely mimic human physiology. nih.govnih.gov

Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of an organ in miniature. nih.gov

Organ-on-a-chip platforms are microfluidic devices that contain living cells in a continuously perfused microenvironment, simulating the physiological conditions of an organ, including mechanical forces. nih.govresearchgate.net

The integration of deuterated standards like N-Desmethyl Diltiazem-d3 Hydrochloride into these advanced models provides a highly controlled and human-relevant system for mechanistic studies. For example, a "liver-on-a-chip" model using human hepatocyte-like cells can be used to study the metabolism of diltiazem. eur.nluu.nl By introducing the deuterated compound and sampling the fluid from different compartments of the chip, researchers can:

Track Metabolism Over Time : Monitor the rate of formation of specific metabolites.

Study Transport : Analyze the movement of the parent drug and its metabolites across cellular barriers, mimicking absorption and excretion. eur.nluu.nl

Investigate Drug-Drug Interactions : Assess how other compounds affect the metabolism of diltiazem in a controlled environment.

Personalized Medicine : Use patient-derived stem cells to create personalized organoid models, allowing for the study of how an individual's specific genetic makeup (e.g., polymorphisms in CYP enzymes) affects drug metabolism. eur.nlnih.gov

These models bridge the gap between simple in vitro assays and complex in vivo studies, offering a more accurate and ethical approach to understanding the mechanisms of drug metabolism and disposition. nih.gov

Computational Chemistry and Modeling Approaches to Predict and Elucidate Metabolic Pathways Utilizing Isotopic Tracers

Experimental studies using isotopic tracers generate vast amounts of complex data. nih.gov Computational chemistry and modeling approaches are essential for interpreting this data and for predicting metabolic outcomes. These in silico tools work synergistically with experimental work to provide a deeper understanding of metabolic networks.

Key computational approaches include:

Metabolic Flux Analysis (MFA) : This involves using the data from stable isotope tracing experiments to calculate the rates (fluxes) of reactions within a metabolic network. nih.gov By tracking the incorporation of isotopes from a labeled precursor (like a deuterated drug) into various downstream metabolites, MFA can quantify the activity of different pathways. nih.gov

Pharmacophore Modeling : This method identifies the essential 3D structural features of a molecule required for its biological activity. nih.gov For diltiazem and its metabolites, this can be used to predict how they will interact with metabolizing enzymes, helping to rationalize observed metabolic pathways. nih.gov

Quantum Chemical Methods : These calculations can be used to determine the energetic barriers for different metabolic reactions. By calculating the energy required to break a C-H bond versus a C-D bond, these methods can predict the kinetic isotope effect and anticipate which metabolic pathways will be slowed by deuteration. nih.gov

Stable Isotope Resolved Metabolomics (SIRM) : This is an approach that uses stable isotope tracers to unambiguously track atoms through metabolic networks. nih.gov The resulting complex isotopologue data is then analyzed with sophisticated software to reconstruct metabolic pathways and identify points of regulation or dysfunction. nih.govnih.gov

By integrating experimental data from tracers like N-Desmethyl Diltiazem-d3 with these computational models, researchers can move beyond simple observation to a predictive and quantitative understanding of drug metabolism. This synergy accelerates the discovery process and helps in designing new drugs with more desirable metabolic profiles.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify N-Desmethyl Diltiazem-d3 Hydrochloride in pharmacokinetic studies?

  • Methodological Answer : Use deuterated internal standards (e.g., this compound, CAS 1309283-14-4) to enhance specificity in liquid chromatography-mass spectrometry (LC-MS) workflows. Isotopic labeling reduces interference from endogenous metabolites and improves quantification accuracy . For validation, cross-reference retention times and fragmentation patterns with pharmacopeial standards (e.g., USP or EP reference materials for related diltiazem metabolites) .

Q. What solvent systems are optimal for preparing stock solutions of this compound in vitro?

  • Methodological Answer : Based on solubility profiles of structurally similar metabolites (e.g., N-Desmethyl Clomipramine), dimethyl sulfoxide (DMSO) at 25 mg/mL (74.12 mM) is a viable solvent. Sonication for 10–15 minutes ensures homogeneity. For aqueous buffers, dilute stock solutions to ≤10 mM in phosphate-buffered saline (pH 7.4) to avoid precipitation .

Q. What are the critical parameters for validating this compound as an analytical reference standard?

  • Methodological Answer : Validate purity (>98%) via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (e.g., deuterium incorporation at specific positions) and compare with certified reference materials (CRMs) from pharmacopeial monographs .

Advanced Research Questions

Q. How does this compound inhibit CYP3A4, and what are the implications for metabolic interaction studies?

  • Methodological Answer : Conduct in vitro inhibition assays using human liver microsomes (HLMs) or recombinant CYP3A4. Pre-incubate this compound (1–100 µM) with probe substrates (e.g., midazolam) and measure metabolite formation via LC-MS/MS. Calculate IC50 values to assess potency. Note that deuterium labeling may alter binding kinetics compared to non-deuterated analogs, requiring comparative studies .

Q. What experimental strategies resolve discrepancies in the metabolic half-life of this compound across in vivo models?

  • Methodological Answer : Use isotopic tracing in preclinical models (e.g., rats vs. dogs) to track deuterium retention and metabolic stability. Adjust for interspecies differences in CYP3A4 expression by normalizing data to enzyme activity levels measured via immunoblotting. Cross-validate findings with human hepatocyte models to extrapolate clinical relevance .

Q. How can researchers differentiate this compound from its non-deuterated analog in complex biological matrices?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with a mass accuracy threshold of ≤3 ppm. Monitor the [M+H]+ ion at m/z 421.2 (deuterated) vs. 418.2 (non-deuterated). For confirmation, perform tandem MS (MS/MS) to compare fragment ion patterns, particularly the loss of deuterated methyl groups .

Q. What are the stability limits of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 4°C, and −20°C. Quantify degradation products (e.g., hydrolyzed or oxidized derivatives) weekly via LC-UV. Optimal stability is typically observed at pH 6–7 and −20°C, with ≤5% degradation over 6 months .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting reports on the plasma protein binding affinity of this compound?

  • Methodological Answer : Use equilibrium dialysis or ultrafiltration with deuterated analogs to minimize nonspecific binding artifacts. Compare results across laboratories by standardizing matrices (e.g., human vs. bovine serum albumin) and adjusting for isotopic effects on binding kinetics .

Q. What controls are essential to mitigate batch-to-batch variability in deuterated this compound synthesis?

  • Methodological Answer : Implement quality control (QC) checks via NMR to confirm deuterium incorporation (>99% isotopic purity) and HPLC-MS to verify chemical purity (>98%). Cross-calibrate synthetic batches with CRMs from pharmacopeial sources (e.g., USP Diltiazem impurity standards) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.